molecular formula C12H16BrNO B1342470 4-(1-(3-Bromophenyl)ethyl)morpholine CAS No. 1364699-31-9

4-(1-(3-Bromophenyl)ethyl)morpholine

Cat. No.: B1342470
CAS No.: 1364699-31-9
M. Wt: 270.17 g/mol
InChI Key: KDWFLFIFJDRZLP-UHFFFAOYSA-N
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Description

4-(1-(3-Bromophenyl)ethyl)morpholine is a chemical compound with the molecular formula C12H16BrNO It is a morpholine derivative where the morpholine ring is substituted with a 1-(3-bromophenyl)ethyl group

Scientific Research Applications

4-(1-(3-Bromophenyl)ethyl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-(3-Bromophenyl)ethyl)morpholine typically involves the reaction of 3-bromophenylacetic acid with morpholine under specific conditions. One common method is the use of a coupling reaction, such as the Suzuki–Miyaura coupling, which involves the use of palladium catalysts and boron reagents . The reaction conditions often include a base, such as potassium carbonate, and a solvent like tetrahydrofuran, under an inert atmosphere.

Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 4-(1-(3-Bromophenyl)ethyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 4-(1-(3-Bromophenyl)ethyl)morpholine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    4-(4-Bromophenyl)morpholine: Similar structure but with the bromine atom in the para position.

    4-(1-(4-Bromophenyl)ethyl)morpholine: Similar structure but with the bromine atom in the para position of the ethyl group.

Uniqueness: 4-(1-(3-Bromophenyl)ethyl)morpholine is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interaction with biological targets. This positional difference can lead to variations in biological activity and chemical reactivity compared to its analogs.

Properties

IUPAC Name

4-[1-(3-bromophenyl)ethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-10(14-5-7-15-8-6-14)11-3-2-4-12(13)9-11/h2-4,9-10H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWFLFIFJDRZLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Br)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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